



# Colony-forming assays using peripheral blood from MPN patients with ZT55

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZT55      |           |
| Cat. No.:            | B12391772 | Get Quote |

Application Notes and Protocols: Colony-Forming Assays Using Peripheral Blood from MPN Patients with **ZT55** 

Disclaimer: The entity "**ZT55**" is not found in publicly available scientific literature in the context of myeloproliferative neoplasms (MPN). For the purpose of this document, **ZT55** will be treated as a hypothetical novel therapeutic agent, postulated to be a JAK2 inhibitor, to illustrate its potential evaluation using colony-forming assays.

#### Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of mature blood cells. A key pathological feature of many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the constitutive activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, most commonly due to a mutation in the JAK2 gene (V617F).

Colony-forming unit (CFU) assays are invaluable in vitro functional tests used to assess the proliferative capacity of hematopoietic progenitor cells and to evaluate the efficacy of therapeutic agents. These assays allow for the quantification of progenitor cells that can proliferate and differentiate into colonies of specific lineages (e.g., erythroid, myeloid) in a semi-solid medium. A hallmark of MPNs is the growth of spontaneous, erythropoietin (EPO)-independent erythroid colonies (EEC), which can be targeted by novel therapies.



This document provides a detailed protocol for performing colony-forming assays using peripheral blood mononuclear cells (PBMCs) from MPN patients to evaluate the efficacy of a hypothetical JAK2 inhibitor, **ZT55**.

### **Quantitative Data Summary**

The following table summarizes the hypothetical dose-dependent effects of **ZT55** on colony formation in peripheral blood samples from JAK2 V617F-positive MPN patients. The data is presented as the mean percentage of colony growth relative to an untreated control.

| ZT55<br>Concentration | BFU-E Colony<br>Growth (%) (EPO-<br>stimulated) | CFU-GM Colony<br>Growth (%) | EEC Colony<br>Growth (%) (EPO-<br>independent) |
|-----------------------|-------------------------------------------------|-----------------------------|------------------------------------------------|
| 0 nM (Control)        | 100%                                            | 100%                        | 100%                                           |
| 10 nM                 | 85%                                             | 90%                         | 70%                                            |
| 50 nM                 | 60%                                             | 75%                         | 45%                                            |
| 100 nM                | 40%                                             | 55%                         | 20%                                            |
| 250 nM                | 25%                                             | 30%                         | 5%                                             |
| 500 nM                | 10%                                             | 15%                         | <1%                                            |

Table 1: Hypothetical Efficacy of **ZT55** in Colony-Forming Assays. BFU-E (Burst-Forming Unit-Erythroid) and CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) colony numbers were assessed after 14 days of culture. EEC (Endogenous Erythroid Colony) numbers were also assessed at day 14. Data is representative of expected results for a potent JAK2 inhibitor.

## **Signaling Pathway**

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is often constitutively active in MPN patients and is the target of **ZT55**.





Click to download full resolution via product page

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of **ZT55**.



# **Experimental Workflow**

The following diagram outlines the major steps in the colony-forming assay protocol, from sample collection to data analysis.





Click to download full resolution via product page

Figure 2: Workflow for evaluating ZT55 using a colony-forming assay.



## **Detailed Experimental Protocols**

- 1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
- Materials:
  - Peripheral blood collected in heparin-containing tubes.
  - Ficoll-Paque PLUS (or similar density gradient medium).
  - Phosphate-buffered saline (PBS), sterile.
  - 15 mL or 50 mL conical centrifuge tubes.
  - Serological pipettes.
  - Centrifuge.
- Protocol:
  - Dilute the whole blood 1:1 with sterile PBS in a conical tube.
  - Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque in a new 15 mL conical tube, minimizing mixing at the interface.
  - Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
  - After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
  - Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new conical tube.
  - Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes.
  - Discard the supernatant and repeat the wash step.



- Resuspend the final cell pellet in an appropriate volume of culture medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM).
- Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Viability should be >95%.
- 2. Colony-Forming Unit (CFU) Assay
- Materials:
  - Isolated PBMCs from MPN patients.
  - MethoCult™ H4434 Classic (or similar methylcellulose-based medium). For EEC assays, a custom formulation without EPO is required.
  - ZT55 stock solution (dissolved in DMSO or other appropriate solvent).
  - IMDM (or other suitable basal medium).
  - Sterile 35 mm culture dishes.
  - Syringes and blunt-end needles for plating.
  - Humidified incubator (37°C, 5% CO<sub>2</sub>).

#### Protocol:

- Thaw the methylcellulose medium at 4°C overnight or in a cool water bath.
- Prepare the final cell suspension. For a typical assay, you will need 1 x  $10^5$  to 5 x  $10^5$  PBMCs per 35 mm dish.
- Prepare serial dilutions of ZT55 in IMDM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions (including the vehicle control) and is non-toxic (typically ≤0.1%).
- In a sterile tube, combine the cells, the ZT55 dilution (or vehicle control), and the methylcellulose medium. The standard ratio is 1 part cell/treatment suspension to 10 parts



methylcellulose medium.

- Vortex the tube vigorously for 30 seconds to ensure a homogenous mixture.
- Let the tube stand for 5-10 minutes to allow air bubbles to rise.
- Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish. Distribute the medium evenly by gently tilting and rotating the dish.
- Prepare separate sets of plates for each condition:
  - BFU-E/CFU-GM: Use a complete methylcellulose medium containing EPO and other cytokines.
  - EEC: Use a methylcellulose medium lacking EPO but containing other necessary cytokines (e.g., SCF, IL-3).
- Place the culture dishes into a 100 mm petri dish containing a smaller, open 35 mm dish with sterile water to maintain humidity.
- Incubate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 14 days.
- 3. Colony Scoring and Analysis
- Materials:
  - Inverted microscope.
  - Gridded scoring dish.
- Protocol:
  - After 14 days of incubation, identify and count the colonies using an inverted microscope at 25-40x magnification.
  - Use standard morphological criteria to distinguish between colony types:
    - BFU-E: Large, multi-focal colonies, typically reddish-brown due to hemoglobinization.



- CFU-GM: Compact, dense colonies of colorless cells (granulocytes and macrophages).
- EEC: Erythroid colonies that form in the absence of exogenous EPO.
- Count the number of colonies of each type for each ZT55 concentration and the vehicle control.
- Calculate the percentage of inhibition for each condition relative to the vehicle control using the formula:
  - % Inhibition = (1 (Mean colonies in treated dish / Mean colonies in control dish)) x 100
- Plot the results on a dose-response curve to determine metrics such as the IC₅₀ (the concentration of ZT55 that causes 50% inhibition of colony growth).
- To cite this document: BenchChem. [Colony-forming assays using peripheral blood from MPN patients with ZT55]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391772#colony-forming-assays-using-peripheral-blood-from-mpn-patients-with-zt55]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com